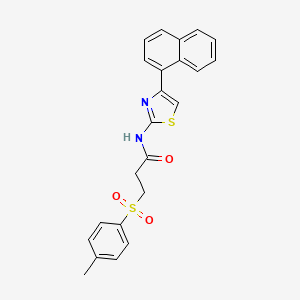

1-phenyl-3-(6,7,8,9-tetrahydro-5H-carbazol-3-ylmethyl)urea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

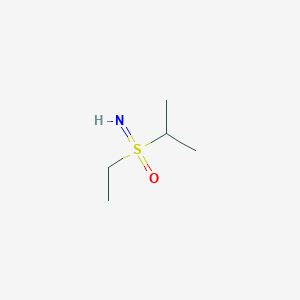

“1-phenyl-3-(6,7,8,9-tetrahydro-5H-carbazol-3-ylmethyl)urea” is a complex organic compound. Its molecular formula is C22H25N5O and it has an average mass of 375.467 Da .

Molecular Structure Analysis

The molecular structure of “this compound” is complex, with multiple rings and functional groups. It includes a phenyl group, a carbazole group, and a urea group .

Physical And Chemical Properties Analysis

The compound has a density of 1.2±0.1 g/cm3. It has 6 H bond acceptors and 1 H bond donor. It has 4 freely rotating bonds. Its ACD/LogP value is 3.59, indicating its lipophilicity. Its polar surface area is 63 Å2, and its molar refractivity is 111.5±0.5 cm3 .

Scientific Research Applications

Anticancer Potential

1-phenyl-3-(6,7,8,9-tetrahydro-5H-carbazol-3-ylmethyl)urea: has been investigated for its potential as an anticancer agent. Researchers have explored its effects on cancer cell lines, particularly in inhibiting cell proliferation and inducing apoptosis. The compound’s unique structure may interfere with key cellular pathways, making it a promising candidate for further study in cancer therapy .

Antimicrobial Activity

In vitro studies have revealed that this compound possesses significant antimicrobial properties. It exhibits inhibitory effects against both Gram-positive and Gram-negative bacteria, as well as certain fungal strains. Researchers are keen on understanding its mechanism of action and exploring its potential as a novel antimicrobial agent .

Anthelmintic Properties

This compound: has demonstrated anthelmintic activity, particularly against parasitic worms. Investigations have focused on its efficacy in treating helminth infections, including those affecting livestock and humans. Further studies are needed to optimize dosage and assess safety profiles .

Neuroprotective Effects

Given its structural resemblance to carbazole derivatives, this compound has drawn interest in neuroprotection research. It may modulate neuronal pathways, potentially offering therapeutic benefits in neurodegenerative diseases. Preclinical studies have explored its impact on oxidative stress, neuroinflammation, and neuronal survival .

Novel Heterocyclic Synthesis

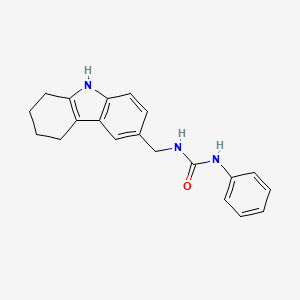

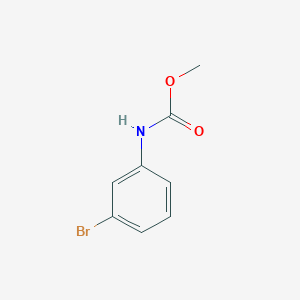

Researchers have utilized this compound as a building block for synthesizing novel heterocyclic structures. Its tetrahydrocarbazole moiety provides a versatile platform for creating diverse derivatives. These new compounds may find applications in drug discovery, materials science, and organic synthesis .

Triazolo-Pyrazine Derivatives

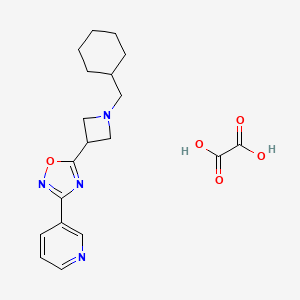

By modifying the tetrahydrocarbazole portion, scientists have synthesized triazolo-pyrazine derivatives. These compounds exhibit intriguing pharmacological properties, including potential as anti-inflammatory agents, kinase inhibitors, and ligands for specific receptors. Their diverse applications make them valuable targets for further investigation .

properties

IUPAC Name |

1-phenyl-3-(6,7,8,9-tetrahydro-5H-carbazol-3-ylmethyl)urea |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N3O/c24-20(22-15-6-2-1-3-7-15)21-13-14-10-11-19-17(12-14)16-8-4-5-9-18(16)23-19/h1-3,6-7,10-12,23H,4-5,8-9,13H2,(H2,21,22,24) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQXWVERQJSRMCY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C3=C(N2)C=CC(=C3)CNC(=O)NC4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide](/img/structure/B2411194.png)

![3-benzyl-5-methyl-7-(pyrrolidine-1-carbonyl)-1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione](/img/structure/B2411196.png)

![Butyl 5-[(anilinocarbonyl)amino]-1,2,3-thiadiazole-4-carboxylate](/img/structure/B2411197.png)

![N-[2-[3-(2-amino-2-oxoethyl)sulfanylindol-1-yl]ethyl]-3,4-dimethylbenzamide](/img/structure/B2411200.png)

![3-methyl-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2411202.png)

![2-(2-Chlorophenyl)-N-[2-hydroxy-2-(5-thiophen-3-ylthiophen-2-yl)ethyl]acetamide](/img/structure/B2411208.png)

![furan-3-yl((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2411209.png)

![2-(benzo[d][1,3]dioxol-5-yl)-N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)acetamide](/img/structure/B2411210.png)

![N-[1-(prop-2-enoyl)piperidin-3-yl]methanesulfonamide](/img/structure/B2411212.png)